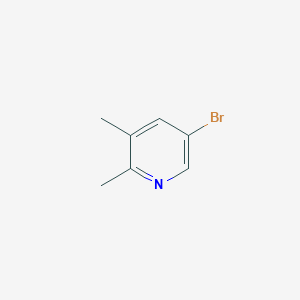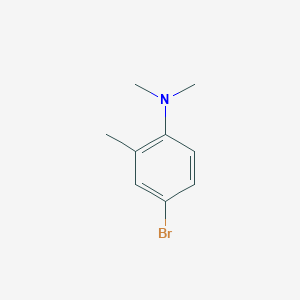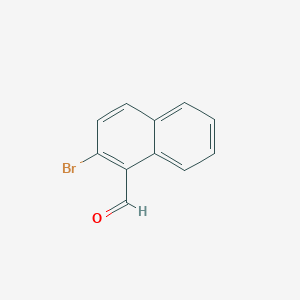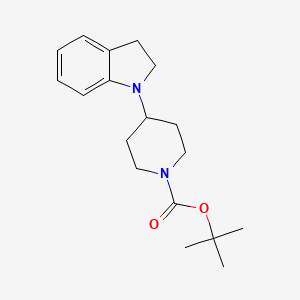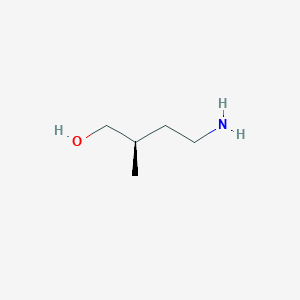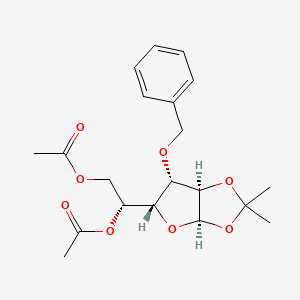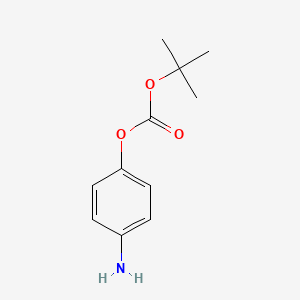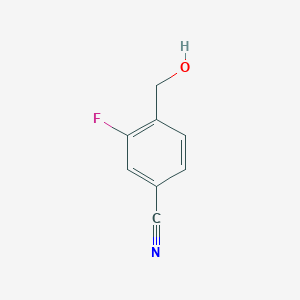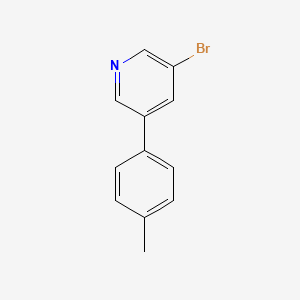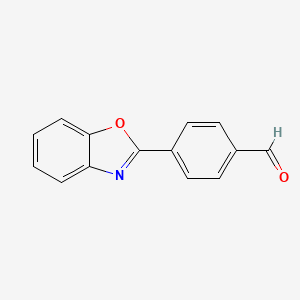
4-(1,3-Benzoxazol-2-yl)benzaldéhyde
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with a molecular formula of C14H9NO2 . It is a benzene-fused oxazole ring structure . Although 4-(1,3-Benzoxazol-2-yl)benzaldehyde itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole involves different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis
The molecular formula of 4-(1,3-Benzoxazol-2-yl)benzaldehyde is C14H9NO2 . The average mass is 223.227 Da and the monoisotopic mass is 223.063324 Da .Chemical Reactions Analysis
Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .Applications De Recherche Scientifique
Synthèse de nouveaux dérivés fluorescents
Une série de dérivés de 4-(1,3-benzoxazol-2-yl)-2-phénylnaphtho[1,2-d][1,3]oxazole a été synthétisée à partir de l'intermédiaire 1-amino-3-(1,3-benzoxazol-2-yl)naphtalène-2-ol . Ces composés sont fluorescents et absorbent dans la plage de 296 à 332 nm tandis qu'ils émettent dans les plages de 368 à 404 nm avec un excellent rendement quantique .
Activité antimicrobienne
Ces composés synthétisés ont été évalués pour leurs activités antibactériennes in vitro contre les souches d'Escherichia coli et de Staphylococcus aureus et leur activité antifongique in vitro contre les souches de Candida albicans et d'Aspergillus niger . Ils ont montré des résultats prometteurs pour inhiber la croissance de ces micro-organismes .
Utilisation comme sondes fluorescentes
En raison de leurs excellentes propriétés photophysiques comme de larges fenêtres spectrales, de fortes valeurs d'absorption molaire et un rendement quantique de fluorescence raisonnablement bon, ces composés trouvent une large utilisation comme sondes fluorescentes .
Intermédiaires pour les colorants
Ces composés servent également d'intermédiaires pour les colorants . Leur structure chimique et leurs propriétés uniques les rendent adaptés à cette application.
5. Activité inhibitrice pour la protéine tyrosine phosphatase-1B (PTB-1B) Les dérivés de naphthoxazole substitués en ortho présentent une activité inhibitrice prometteuse pour la protéine tyrosine phosphatase-1B (PTB-1B) et une activité antidiabétique in vivo dans les modèles de souris SLM, STZ-S et db/db .
Activité anticancéreuse
Certains des dérivés de benzoxazole et de naphthoxazole possédant des activités antifongiques, anti-inflammatoires, antitumorales et anti-VIH ont été rapportés . Par exemple, le composé 5d a montré presque le même % d'inhibition de la croissance des cellules cancéreuses du poumon, du sein et du côlon .
Utilisation dans la recherche sur la maladie d'Alzheimer
Le suvorexant, un médicament contenant la fraction benzoxazole, s'est avéré améliorer les déficits cognitifs et la pathologie chez les souris transgéniques APP/PS1, qui sont utilisées comme modèle de la maladie d'Alzheimer .
Utilisation dans la quantification des cellules vivantes
Le test MTT, qui mesure l'activité des enzymes mitochondriales, permet de réduire le colorant tétrazolium MTT en formazan violet . Ce test nous permet de quantifier les cellules vivantes .
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their antimicrobial and anticancer activities .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with several biochemical pathways, leading to their antimicrobial and anticancer activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzoxazol-2-yl)benzaldehyde. For instance, storage conditions can affect the stability of the compound . Furthermore, safety precautions should be taken during the handling and disposal of the compound to prevent environmental pollution .
Safety and Hazards
The safety data sheet for 4-(1,3-Benzoxazol-2-yl)benzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(1,3-Benzoxazol-2-yl)benzaldehyde plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The compound’s interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, 4-(1,3-Benzoxazol-2-yl)benzaldehyde has demonstrated anticancer properties by inducing apoptosis in cancer cells through its interaction with specific proteins involved in cell survival and proliferation .
Cellular Effects
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 4-(1,3-Benzoxazol-2-yl)benzaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(1,3-Benzoxazol-2-yl)benzaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of certain bacterial enzymes, disrupting essential metabolic processes and leading to cell death . In cancer cells, 4-(1,3-Benzoxazol-2-yl)benzaldehyde induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to 4-(1,3-Benzoxazol-2-yl)benzaldehyde has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism and clearance from the body .
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and anticancer activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy in inhibiting microbial growth or inducing apoptosis in cancer cells increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
4-(1,3-Benzoxazol-2-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes, disrupting essential metabolic processes and leading to cell death . In cancer cells, 4-(1,3-Benzoxazol-2-yl)benzaldehyde affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These interactions can result in altered levels of metabolites and changes in cellular metabolic pathways .
Transport and Distribution
The transport and distribution of 4-(1,3-Benzoxazol-2-yl)benzaldehyde within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation . The distribution of 4-(1,3-Benzoxazol-2-yl)benzaldehyde within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 4-(1,3-Benzoxazol-2-yl)benzaldehyde can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBHLGAIPOSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475190 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27395-93-3 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






